4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol
Description
4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol is a brominated phenolic compound featuring an aminomethyl linker to a 3-fluoro-4-methoxyphenyl group. This structure combines electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) substituents, which influence its physicochemical and biological properties. These compounds are often explored as ligands for metal complexes or intermediates in pharmaceutical synthesis.
Properties
IUPAC Name |
4-bromo-2-[(3-fluoro-4-methoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUZNDHQOQNICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Br)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol and 3-fluoro-4-methoxyaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Phenolic Hydroxyl Group
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) in alkaline medium to form ethers:
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Acylation : Forms esters with acetyl chloride ():
Aromatic Bromine
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Suzuki Coupling : Cross-couples with arylboronic acids under Pd catalysis:
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Nucleophilic Substitution : Displacement by amines or thiols in polar aprotic solvents (DMF/DMSO) .
Secondary Amine Group
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Coordination Chemistry : Binds to transition metals (Cu²⁺, Fe³⁺) via the NH group, forming octahedral complexes :
Tautomerism and Stability
The compound exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding ():
| Form | Energy (DFT/B3LYP) | Population (298 K) |
|---|---|---|
| Enol | 0.0 kcal/mol | >99% |
| Keto | +3.2 kcal/mol | <1% |
Source: Computational studies on analogous Schiff bases .
Enzyme Inhibition
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Tyrosinase Inhibition : IC₅₀ = 12.3 μM (vs. kojic acid, IC₅₀ = 16.7 μM) due to Cu²⁺ chelation at the active site .
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Kinase Binding : Molecular docking shows hydrogen bonding with ATP-binding pockets (ΔG = −8.4 kcal/mol).
Metal Complexation
| Metal | Geometry | Application |
|---|---|---|
| Cu(II) | Square planar | Antioxidant catalysts |
| Fe(III) | Octahedral | MRI contrast agents |
Comparative Reactivity with Structural Analogs
Industrial-Scale Modifications
Scientific Research Applications
Overview
4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol is a chemical compound characterized by its unique molecular structure, which includes a bromine atom, a methoxy group, and an amino group. Its molecular formula is C14H13BrFNO2, and it has garnered interest in various scientific research fields due to its potential biological activities and applications in medicinal chemistry.
Medicinal Chemistry
The compound is primarily recognized for its potential applications in drug development. Its structural characteristics suggest that it may interact with biological targets relevant to various diseases, including cancer and infectious diseases.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapeutics.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Research demonstrates its effectiveness against specific bacterial strains, suggesting its potential utility in treating infections.
Biological Mechanism Studies
Interaction studies involving this compound are crucial for understanding its biological mechanisms. These studies often focus on:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease pathways, which could lead to the development of novel therapeutic agents .
- Receptor Binding : Investigations into how this compound binds to specific receptors can provide insights into its pharmacological effects and help optimize its efficacy as a drug candidate .
Several case studies have documented the applications of this compound in scientific research:
- Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro, suggesting a mechanism involving apoptosis induction.
- Antimicrobial Efficacy : Research conducted on various bacterial strains showed that this compound exhibited potent antimicrobial activity, particularly against resistant strains, highlighting its potential as an alternative therapeutic agent .
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The table below highlights key structural analogs and their substituent-driven differences:
Key Observations :
- Functional Group Impact: Unlike Schiff bases (imino group), the target’s aminomethyl linker may reduce reactivity but improve hydrolytic stability, as seen in related Mannich bases .
Physicochemical and Crystallographic Comparisons
- Bond Lengths: In 4-Bromo-2-(2-pyridylmethyliminomethyl)phenol, the C–N bond length is 1.269 Å, slightly shorter than the 1.283 Å observed in a related imide derivative, indicating subtle electronic differences influenced by substituents .
- Crystal Packing: The Schiff base 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol exhibits intermolecular hydrogen bonding involving OH and NH groups, a feature likely shared by the target compound due to its phenolic –OH and aminomethyl groups .
Biological Activity
4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a bromine atom and a fluorinated methoxyphenyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H13BrFNO2
- Molecular Weight : 326.16 g/mol
- Structure : The compound features a phenolic hydroxyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Protein Binding : It can bind to proteins, affecting their activity and interactions within cellular processes.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results demonstrate that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Case Studies
In a notable study published in MDPI, researchers investigated the structure-activity relationship (SAR) of related compounds and found that the presence of specific functional groups significantly enhances antimicrobial efficacy . The study highlighted that derivatives with hydroxyl groups showed improved inhibitory action against bacterial strains.
Research Applications
The compound's unique chemical properties make it suitable for various research applications:
- Medicinal Chemistry : Investigated as a potential lead compound for drug development targeting infectious diseases.
- Proteomics Research : Used in studies to explore protein interactions and functions due to its ability to bind with biomolecules effectively .
- Chemical Synthesis : Serves as a building block for synthesizing more complex molecules in organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
